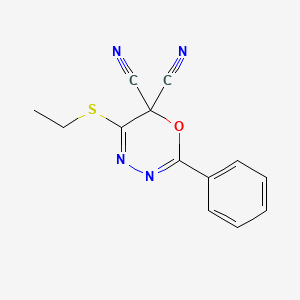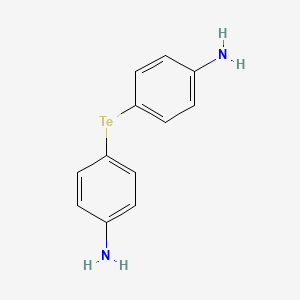
Benzenamine, 4,4'-tellurobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-tellurobis- is an organotellurium compound with the chemical formula C16H20N2Te It is characterized by the presence of a tellurium atom bonded to two benzenamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-tellurobis- typically involves the reaction of 4-bromoaniline with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-tellurobis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4,4’-tellurobis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and corresponding benzenamine derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Tellurium dioxide and substituted benzenamines.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-tellurobis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as a result of its cytotoxic properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-tellurobis- involves the interaction of the tellurium center with biological molecules. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, leading to cell death. This property is particularly useful in cancer therapy, where the compound can selectively target and kill cancer cells. The molecular targets include cellular proteins and DNA, which are damaged by the ROS generated.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4,4’-selenobis-: Contains selenium instead of tellurium.
Benzenamine, 4,4’-sulfurbis-: Contains sulfur instead of tellurium.
Benzenamine, 4,4’-oxygenbis-: Contains oxygen instead of tellurium.
Uniqueness
Benzenamine, 4,4’-tellurobis- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Tellurium compounds are generally more reactive than their sulfur and selenium analogs, making them more effective in certain applications, such as antimicrobial and anticancer therapies.
Propiedades
Número CAS |
144382-01-4 |
|---|---|
Fórmula molecular |
C12H12N2Te |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)tellanylaniline |
InChI |
InChI=1S/C12H12N2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
Clave InChI |
NKJFFZNZIDPRGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)[Te]C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


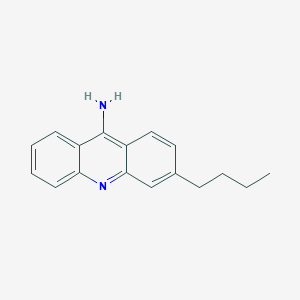
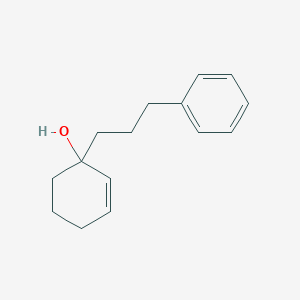
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

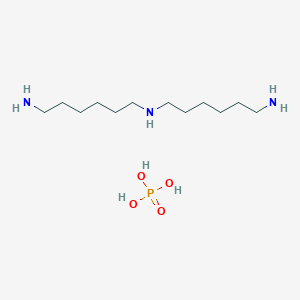
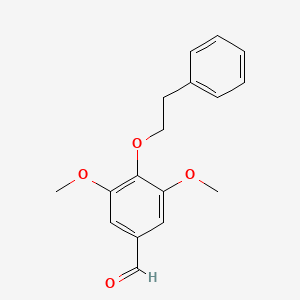
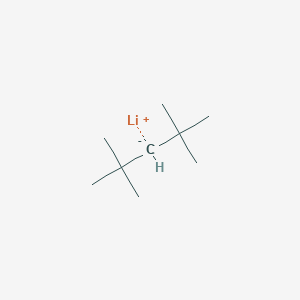
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
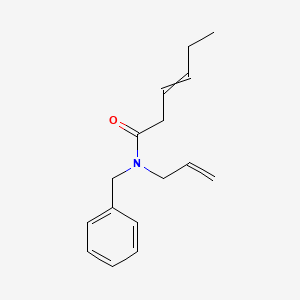
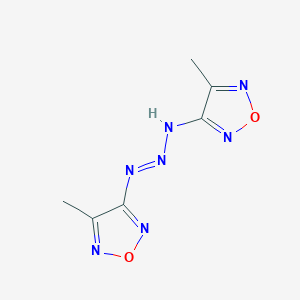

![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
